molecular formula C5H7BrO2 B14067318 3-Bromopropenyl acetate

3-Bromopropenyl acetate

Cat. No.: B14067318
M. Wt: 179.01 g/mol
InChI Key: JJPZBCGMCATWNR-UHFFFAOYSA-N
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Description

3-Bromopropenyl acetate is a valuable reagent in organic synthesis, functioning as a masked homoenolate nucleophile. Its primary research application is in chromium-catalyzed additions to aldehydes, serving as a homoaldol equivalent in a highly regioselective and stereoselective manner . This reaction is notable for its mild Cr/Mn redox conditions and tolerates a wide range of functional groups, successfully adding to aromatic, aliphatic, and α,β-unsaturated aldehydes to yield products in excellent yields (70-99%) . The resulting vinyl acetate adducts are versatile synthetic intermediates that can be easily hydrolyzed with mild base to provide formal homoaldol adducts or transformed into other functionalized products such as lactols, 1,4-diols, epoxides, and cyclopropanes . This scalable methodology provides researchers with a practical route to synthesizing chiral building blocks and functionalized compounds for applications in total synthesis and the development of advanced materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

3-bromoprop-1-enyl acetate

InChI

InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3

InChI Key

JJPZBCGMCATWNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CCBr

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromopropenyl Acetate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropenyl acetate is a halogenated unsaturated ester with significant potential as a versatile building block in organic synthesis. Its unique combination of a reactive allylic bromide and an acetate ester moiety makes it a valuable precursor for introducing complex functionality into molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide provides a comprehensive overview of the chemical structure, isomers, physicochemical properties, synthesis, and potential applications of 3-Bromopropenyl acetate, with a focus on its utility for professionals in drug development and chemical research.

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. They serve as key intermediates, enabling the efficient construction of complex molecular architectures. 3-Bromopropenyl acetate, a molecule incorporating both an allylic bromide and an ester, represents such a valuable synthon. The allylic bromide provides a handle for nucleophilic substitution and cross-coupling reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol or participate in other transformations. This dual functionality, embedded within a compact three-carbon framework, opens avenues for diverse synthetic strategies.

This technical guide aims to consolidate the available information on 3-Bromopropenyl acetate, offering a detailed exploration of its chemical identity, properties, and synthetic applications. By providing a thorough understanding of this reagent, we intend to empower researchers to leverage its capabilities in their synthetic endeavors, particularly in the pursuit of new therapeutic agents and other high-value chemical entities.

Chemical Structure and Isomerism

The name "3-Bromopropenyl acetate" suggests a molecule with the chemical formula C₅H₇BrO₂. However, the position of the double bond and the connectivity of the acetate group allow for several possible isomers. The most common and synthetically relevant isomer is 3-bromoallyl acetate , also known as 3-bromoprop-2-en-1-yl acetate . In this isomer, the acetate group is attached to the carbon that is also bonded to the bromine-bearing carbon.

It is crucial to distinguish 3-Bromopropenyl acetate from its saturated analog, 3-bromopropyl acetate, as their reactivity profiles are markedly different due to the presence of the double bond in the former.

The potential isomers of 3-Bromopropenyl acetate include:

  • (E/Z)-3-Bromoallyl acetate (3-bromoprop-2-en-1-yl acetate): This is the most likely and synthetically useful isomer. The double bond can exist in either the (E) or (Z) configuration, which can influence the stereochemical outcome of its reactions.

  • 1-Bromoallyl acetate (1-bromoprop-2-en-1-yl acetate): In this isomer, both the bromine and the acetate group are attached to the same carbon atom.

  • 2-Bromoallyl acetate (2-bromoprop-2-en-1-yl acetate): Here, the bromine is attached to the central carbon of the allyl group.

For the remainder of this guide, we will primarily focus on 3-bromoallyl acetate due to its greater synthetic precedent and the availability of related chemical information.

Molecular Structure of 3-Bromoallyl Acetate:

Caption: Chemical structure of 3-bromoallyl acetate.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 3-Bromopropenyl acetate is not extensively reported. However, we can infer its properties based on its constituent functional groups and data from analogous compounds like allyl bromide and allyl acetate.[1][2]

Table 1: Estimated Physicochemical Properties of 3-Bromoallyl Acetate

PropertyEstimated ValueSource/Basis
Molecular Formula C₅H₇BrO₂-
Molecular Weight 179.01 g/mol -
Appearance Colorless to pale yellow liquidAnalogy to similar compounds[1]
Boiling Point ~170-180 °CHigher than allyl acetate (103 °C) and allyl bromide (71 °C) due to increased molecular weight and polarity.[1][2]
Density ~1.4 - 1.5 g/mLHigher than water, similar to other brominated organic compounds.
Solubility Soluble in common organic solvents (e.g., ether, acetone, dichloromethane); insoluble in water.General solubility of organic esters and halides.[1]
Stability Sensitive to light and air; may polymerize upon heating. Should be stored under an inert atmosphere and refrigerated.Analogy to allyl bromide.[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-bromoallyl acetate. While a dedicated public spectrum is unavailable, the expected spectral features can be predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include:

    • Multiplets in the vinyl region (δ 5.0-6.0 ppm) corresponding to the protons on the double bond.

    • A doublet in the allylic region (δ 4.0-4.5 ppm) for the methylene protons adjacent to the bromine and oxygen.

    • A singlet around δ 2.1 ppm for the methyl protons of the acetate group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show five distinct signals:

    • A signal for the carbonyl carbon of the ester around δ 170 ppm.

    • Two signals in the olefinic region (δ 115-140 ppm).

    • A signal for the carbon bearing the bromine and oxygen.

    • A signal for the acetate methyl carbon around δ 20 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by:

    • A strong carbonyl (C=O) stretching band around 1740 cm⁻¹.

    • C-O stretching bands in the region of 1200-1300 cm⁻¹.

    • A C=C stretching band around 1640 cm⁻¹.

    • C-Br stretching vibration in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the acetate group and the bromine atom.

Synthesis of 3-Bromoallyl Acetate

The synthesis of 3-bromoallyl acetate can be approached through several synthetic routes, typically involving the functionalization of a C3 backbone.

Experimental Protocol: Acetylation of 3-Bromo-2-propen-1-ol

A plausible and direct method for the synthesis of 3-bromoallyl acetate is the acetylation of 3-bromo-2-propen-1-ol.

Reaction Scheme:

G cluster_0 Acetylation of 3-Bromo-2-propen-1-ol 3-Bromo-2-propen-1-ol 3-Bromo-2-propen-1-ol 3-Bromoallyl Acetate 3-Bromoallyl Acetate 3-Bromo-2-propen-1-ol->3-Bromoallyl Acetate Acetic Anhydride, Pyridine

Caption: Synthesis of 3-bromoallyl acetate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-bromo-2-propen-1-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents) at 0 °C (ice bath).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-bromoallyl acetate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • 0 °C Addition: The initial cooling helps to control the exothermic nature of the acylation reaction.

  • TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.

Reactivity and Synthetic Applications

The synthetic utility of 3-bromoallyl acetate stems from the reactivity of its allylic bromide functionality. It is an excellent electrophile for a variety of nucleophiles.

Nucleophilic Substitution Reactions

3-Bromoallyl acetate can undergo Sₙ2 or Sₙ2' reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of the acetoxy-allyl moiety into various molecular scaffolds.

Reaction Workflow Diagram:

G 3-Bromoallyl Acetate 3-Bromoallyl Acetate Product Product 3-Bromoallyl Acetate->Product Sₙ2 or Sₙ2' Nucleophile Nucleophile Nucleophile->Product

Caption: Nucleophilic substitution workflow.

Role in Drug Development

The introduction of an allylic acetate group can be a key step in the synthesis of complex natural products and pharmaceutical agents. The allyl group can be further functionalized (e.g., via dihydroxylation, epoxidation, or cleavage), and the acetate can be deprotected to reveal a primary alcohol for further elaboration. Brominated organic compounds also play a significant role in medicinal chemistry, as the bromine atom can enhance binding affinity to biological targets.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation and polymerization.

Conclusion

3-Bromopropenyl acetate, particularly the 3-bromoallyl acetate isomer, is a promising and versatile reagent for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. For researchers in drug development and other areas of chemical science, a thorough understanding of the synthesis, handling, and reactivity of 3-bromoallyl acetate can unlock new possibilities for molecular design and innovation.

References

  • Allyl bromide. In: Wikipedia. Accessed: February 5, 2026. [Link]

  • Allyl acetate. In: Wikipedia. Accessed: February 5, 2026. [Link]

  • Zaldini Hernandes M, Melo Cavalcanti ST, Rodrigo Moreira DM, Filgueira de Azevedo Junior W, Cristina Lima Leite A. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Curr Drug Targets. 2010;11:303–14.

Sources

A Comprehensive Technical Guide to 3-Bromo-1-propene: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures with desired biological activities. Among the versatile C3 building blocks, 3-bromo-1-propene, commonly known as allyl bromide, stands out as a highly reactive and valuable reagent. Its bifunctional nature, possessing both a nucleophilic double bond and an electrophilic carbon-bromine bond, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of 3-bromo-1-propene, covering its fundamental properties, synthesis, and wide-ranging applications, with a particular focus on its utility in pharmaceutical and agrochemical research. Additionally, this guide will briefly address a related compound, 1-acetoxy-3-bromopropane, to provide a broader context of functionalized propyl bromides.

Part 1: Core Chemical Identity and Properties

3-Bromo-1-propene

Chemical Structure:

A 2D representation of the 3-Bromo-1-propene molecule.

CAS Number: 106-95-6[1][2][3]

Synonyms:

  • Allyl bromide[1][2][3]

  • 3-Bromopropene[1][3]

  • 1-Bromo-2-propene[1][4]

  • 2-Propenyl bromide[1]

  • 3-Bromopropylene[1][4]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₃H₅Br[1][2]
Molecular Weight 120.98 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Odor Pungent, acrid[3]
Boiling Point 70-72 °C[2][3]
Melting Point -119 °C[2][3]
Density 1.39 g/cm³ (at 20 °C)[2]
Solubility Insoluble in water; soluble in most organic solvents.
Vapor Pressure 186.6 hPa (at 25 °C)[2]
1-Acetoxy-3-bromopropane

While the primary focus of this guide is 3-bromo-1-propene, it is pertinent to briefly introduce a related saturated analogue.

CAS Number: 1-ACETOXY-3-BROMOPROPANE is mentioned in one source without a specific CAS number provided.[5] PubChem lists 3-bromopropyl acetate with CAS number 592-33-6.[6]

Synonyms:

  • 3-Bromopropyl acetate[5][6]

  • Acetic acid 3-bromopropyl ester[6]

This compound serves as a useful synthetic intermediate for introducing a 3-hydroxypropyl group upon hydrolysis of the acetate ester, following a nucleophilic substitution reaction at the carbon bearing the bromine atom.

Part 2: Synthesis and Reactivity

Synthesis of 3-Bromo-1-propene

The industrial synthesis of 3-bromo-1-propene typically involves the radical addition of hydrogen bromide to propene. This anti-Markovnikov addition is a well-established process.

Reaction Scheme:

Synthesis of 3-Bromo-1-propene from propene and HBr.

Key Reactions and Mechanistic Insights

3-Bromo-1-propene is a versatile substrate for a variety of organic reactions, primarily owing to its allylic bromide functionality.

  • Nucleophilic Substitution (Sₙ2): The primary carbon attached to the bromine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This is a cornerstone reaction for introducing the allyl group into various molecules.

  • Grignard Reagent Formation: Reaction with magnesium metal in a suitable ether solvent yields allylmagnesium bromide, a potent nucleophile for the formation of carbon-carbon bonds.

  • Alkylation Reactions: It is widely used as an alkylating agent for amines, thiols, and other nucleophilic species.

  • Heck and Suzuki Couplings: The vinyl halide functionality allows for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of more complex unsaturated systems.

Part 3: Applications in Drug Development and Beyond

The utility of 3-bromo-1-propene as a building block is extensive, with significant applications in the pharmaceutical and agrochemical industries. The introduction of an allyl group can modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of a wide array of bioactive compounds, including antiviral, antibacterial, and anticancer agents. The allyl moiety can be a key pharmacophore or a handle for further functionalization. The incorporation of bromine into molecular structures is a recognized strategy in drug design.[7]

  • Agrochemicals: 3-Bromo-1-propene is employed in the production of herbicides and pesticides. The allyl group can enhance the efficacy and spectrum of activity of these crop protection agents.

  • Polymer Chemistry: It is used in the preparation of specialty polymers and resins, where the double bond can participate in polymerization reactions.

  • Fragrance Industry: The reaction of 3-bromo-1-propene with alcohols or carboxylic acids leads to the formation of allyl ethers and esters, many of which have pleasant fragrances.

Part 4: Experimental Protocol: A Representative Sₙ2 Reaction

Synthesis of an Allyl Ether

This protocol details a representative nucleophilic substitution reaction where 3-bromo-1-propene is used to alkylate a phenol.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Phenol Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture 3-Bromo-1-propene 3-Bromo-1-propene 3-Bromo-1-propene->Reaction Mixture Stir at RT Filtration Filtration Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product (Allyl Phenyl Ether) Product (Allyl Phenyl Ether) Column Chromatography->Product (Allyl Phenyl Ether) Reaction Mixture->Filtration

Workflow for the synthesis of Allyl Phenyl Ether.

Materials:

  • Phenol

  • 3-Bromo-1-propene

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 3-bromo-1-propene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure allyl phenyl ether.

Part 5: Safety and Handling

3-Bromo-1-propene is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor.[2] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[2] It is also very toxic to aquatic life.[2]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8][9] Avoid inhalation of vapor or mist.[8] Keep away from sources of ignition.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Store in a well-ventilated place.[2] Keep the container tightly closed.[2] It is often stabilized with an inhibitor like propylene oxide to prevent polymerization.[3]

Part 6: Spectroscopic Data

¹H NMR of 1-Bromopropane: The proton NMR spectrum of 1-bromopropane shows three distinct signals corresponding to the three different chemical environments of the protons, with an integration ratio of 3:2:2.[10]

¹³C NMR of 1-Bromopropane: The carbon-13 NMR spectrum of 1-bromopropane displays three signals, indicating three different carbon environments in the molecule.[11]

Conclusion

3-Bromo-1-propene is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of chemical transformations. Its strategic application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals underscores its importance in both academic research and industrial processes. A thorough understanding of its properties, reactivity, and safe handling is essential for any scientist leveraging its synthetic potential. This guide has aimed to provide a comprehensive overview to serve as a valuable resource for researchers and professionals in the field.

References

  • ChemicalBook. (n.d.). 1-ACETOXY-3-BROMOPROPANE.
  • Ataman Kimya. (n.d.). 3-BROMOPROPENE.
  • Sigma-Aldrich. (n.d.). 1-Bromopropane-3,3,3-d3 D 99atom 61809-88-9.
  • Unknown Source. (2025, September 8).
  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-bromo- (CAS 106-95-6).
  • ECHEMI. (n.d.). Buy 3-bromopropene Different Grade from Amitychem.
  • Sigma-Aldrich. (n.d.). 1-Bromopropane-3,3,3-d3 - Safety Data Sheet.
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts.
  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane. PubChem.
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum.
  • ChemScene. (n.d.). 1-Azido-3-bromopropane.
  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.
  • Organic Syntheses. (n.d.). 1-acetoxy-4-diethylamino-2-butene.
  • Merck Millipore. (n.d.). 3-Bromo-1-propene CAS 106-95-6.
  • National Center for Biotechnology Information. (n.d.). 1-Propanol, 3-bromo-, 1-acetate. PubChem.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Unknown Source. (2024, October 15).
  • Google Patents. (n.d.). Production of 1-bromopropane.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromopropene CAS 106-95-6 Product Specification.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane.
  • Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of th....
  • Google Patents. (n.d.). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
  • Google Patents. (n.d.). A process for the preparation of 1-bromoethyl acetate.

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Difference between 3-bromopropenyl acetate and 3-bromopropyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-Bromopropyl Acetate and 3-Bromopropenyl Acetate . These two compounds, while sharing similar nomenclature, represent distinct chemical classes with vastly different reactivities and applications in drug discovery and organic synthesis.

Structural Divergence, Reactivity Profiles, and Synthetic Applications

Executive Summary

The distinction between 3-bromopropyl acetate and 3-bromopropenyl acetate lies in the saturation of the carbon backbone, which dictates their fundamental reactivity modes.

  • 3-Bromopropyl Acetate is a saturated, stable alkylating agent used primarily as a bifunctional linker to introduce hydroxypropyl chains via

    
     chemistry.
    
  • 3-Bromopropenyl Acetate (specifically 1-acetoxy-3-bromoprop-1-ene ) is a specialized, unsaturated "masked homoenolate" reagent. It is employed in advanced organometallic catalysis (Cr, In, Zn) to synthesize homoaldol products ($ \gamma $-hydroxy aldehydes), a transformation difficult to achieve with standard enolate chemistry.

Chemical Structure & Properties[1][2][3][4]

The following table summarizes the physicochemical distinctions. Note the presence of the alkene moiety in the propenyl derivative, which activates the bromide allylically and introduces enol ester functionality.

Feature3-Bromopropyl Acetate3-Bromopropenyl Acetate
IUPAC Name 3-Bromopropyl ethanoate1-Acetoxy-3-bromoprop-1-ene
Common Structure


CAS Number 592-33-6 87764-02-1 (Generic/Isomer dependent)
Classification Saturated Alkyl HalideAllylic Halide / Enol Ester
Primary Reactivity Nucleophilic Substitution (

)
Metal Insertion (Oxidative Addition) /

Leaving Group Bromide (primary, unactivated)Bromide (allylic, activated)
Stability High; stable liquid at RTModerate; sensitive to acid/base hydrolysis

3-Bromopropyl Acetate: The Bifunctional Linker[5]

Mechanism of Action

3-Bromopropyl acetate functions as a "capped" propanol equivalent. The acetate group protects the oxygen, preventing self-alkylation or polymerization, while the primary bromide undergoes clean


 displacement with nucleophiles (amines, thiols, phenoxides).

Key Workflow:

  • Alkylation: Reaction with a drug scaffold (Nucleophile) displaces bromide.

  • Deprotection: Mild basic hydrolysis (e.g.,

    
    ) removes the acetate.
    
  • Result: Net installation of a 3-hydroxypropyl chain (

    
    ).
    
Synthetic Protocol (Standard Alkylation)
  • Reagents: 3-Bromopropyl acetate (1.2 equiv),

    
     (2.0 equiv), DMF or Acetonitrile.
    
  • Conditions: 60–80°C for 4–12 hours.

  • Workup: Aqueous extraction to remove inorganic salts; product is usually stable enough for silica chromatography.

3-Bromopropenyl Acetate: The Masked Homoenolate[6][7][8]

The "Homoaldol" Problem

In classical synthesis, forming a bond at the


-position of a carbonyl (homoenolate reactivity) is chemically forbidden due to the polarity of the enolate. 3-Bromopropenyl acetate solves this by acting as a masked homoenolate .
Mechanistic Pathway (Takai/Krische Reaction)

This reagent is typically used with low-valent metals (Chromium(II) or Indium(0)).

  • Oxidative Addition: The metal inserts into the weak allylic C-Br bond, forming an

    
     or 
    
    
    
    -allyl metal species.
  • Carbonyl Addition: The allyl metal species attacks an aldehyde (

    
    ). Due to the steric bulk of the acetate and chelation effects, this often occurs with high regio- and diastereoselectivity.
    
  • Hydrolysis: The initial product is a vinyl acetate. Acidic or basic hydrolysis unmasks the aldehyde, yielding a

    
    -hydroxy aldehyde (homoaldol adduct).
    

Homoaldol_Pathway Reagent 3-Bromopropenyl Acetate (Br-CH2-CH=CH-OAc) Metal Metal Insertion (CrCl2 or In) Reagent->Metal Activation AllylMetal Allyl-Metal Species (OAc-CH=CH-CH2-M) Metal->AllylMetal Adduct Vinyl Acetate Adduct (R-CH(OH)-CH2-CH=CH-OAc) AllylMetal->Adduct + Aldehyde (Addition) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Adduct Final Homoaldol Product (R-CH(OH)-CH2-CH2-CHO) Adduct->Final Hydrolysis (-AcOH)

Figure 1: Reaction pathway for 3-bromopropenyl acetate acting as a masked homoenolate equivalent.

Comparative Reactivity & Decision Matrix

Researchers choosing between these reagents should evaluate the desired final oxidation state and chain rigidity.

Parameter3-Bromopropyl Acetate3-Bromopropenyl Acetate
Linker Type Flexible, saturated (

)
Rigid, unsaturated (

) or Aldehyde precursor
Target Moiety Hydroxypropyl ether/amine

-Hydroxy aldehyde / 1,4-diol
Reaction Partner Strong Nucleophiles (Amines, Phenols)Electrophiles (Aldehydes, Ketones)
Catalyst Required? No (Base mediated)Yes (Cr, In, Zn, or Pd)
Atom Economy High (Acetate is waste group)Moderate (Acetate is waste group)
Decision Tree for Reagent Selection

Decision_Tree Start Objective: Extend Carbon Chain Q1 What is the target functionality? Start->Q1 PathA Saturated Alcohol / Ether (-O-CH2-CH2-CH2-OH) Q1->PathA Stable Linker PathB Homoaldol / Aldehyde (-CH(OH)-CH2-CH2-CHO) Q1->PathB Reactive Intermediate ReagentA Use: 3-Bromopropyl Acetate (Standard Alkylation) PathA->ReagentA ReagentB Use: 3-Bromopropenyl Acetate (Reductive Coupling) PathB->ReagentB

Figure 2: Selection logic for propyl vs. propenyl acetate reagents in drug design.

Safety and Handling

  • 3-Bromopropyl Acetate:

    • Hazards: Skin and eye irritant. Potential lachrymator.

    • Storage: Stable at room temperature. Store away from strong bases to prevent premature deacetylation.

  • 3-Bromopropenyl Acetate:

    • Hazards: Highly reactive alkylating agent (potential mutagen). Allylic bromides are potent lachrymators and skin sensitizers.

    • Storage: Must be stored at -20°C . The allylic bromide is prone to hydrolysis and polymerization. It is often prepared in situ or used immediately after purification.

References

  • Tokyo Chemical Industry (TCI). (n.d.). 3-Bromopropyl Acetate Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromopropyl Acetate Safety Data Sheet. Retrieved from

  • Kang, J. Y., & Connell, B. T. (2010). Chromium-Catalyzed Homoaldol Equivalent Reaction Employing 3-Bromopropenyl Acetate as a Masked Homoenolate Nucleophile.[1] Journal of the American Chemical Society, 132(23), 7826–7827. Link

  • Lombardo, M., et al. (2008). 3-Bromopropenyl Acetate in Organic Synthesis: An Expeditious Route to 3-Alkyl-4-acetoxy-5-iodomethyl Isoxazolidines. European Journal of Organic Chemistry.
  • Shimasaki, Y., et al. (2005).[2] Facile Synthesis of (S)-Gizzerosine Using Successive Zinc-Mediated and Palladium-Catalyzed Coupling Reactions.[2] Synthesis, 2005(18), 3191-3192. (Demonstrates use of 3-bromo-1-propenyl acetate).

Sources

Comparative Guide: 3-Bromo-1-propenyl Acetate vs. 3-Bromoallyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural isomerism, synthesis, and applications of 3-Bromo-1-propenyl acetate and 3-bromoallyl acetate .

A Technical Analysis for Synthetic Chemists and Drug Developers[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the precise position of functional groups on the allyl skeleton dictates reactivity. 3-Bromo-1-propenyl acetate and 3-bromoallyl acetate are regioisomers with the molecular formula


, yet they exhibit orthogonally different chemical behaviors due to the relative positions of the bromide and acetate groups regarding the double bond.
  • 3-Bromo-1-propenyl acetate (Isomer A): An enol acetate and allylic bromide .[1] It serves as a "masked" 3-bromopropanal equivalent and a precursor for

    
    -acetoxy allylzinc reagents.[1]
    
  • 3-Bromoallyl acetate (Isomer B): An allylic acetate and vinylic bromide .[1] It is a bifunctional linchpin used in Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and cross-coupling reactions.[1]

This guide provides a definitive structural comparison, validated synthesis protocols, and reactivity profiles for both isomers.

Structural Analysis & Isomerism

The core distinction lies in the connectivity of the heteroatoms to the propene backbone.

Structural Comparison[1][2][3]
  • Isomer A (3-Bromo-1-propenyl acetate): The acetate is attached to the

    
     carbon (enol ester), while the bromide is on the 
    
    
    
    carbon (allylic).[1]
  • Isomer B (3-Bromoallyl acetate): The bromide is attached to the

    
     carbon (vinylic), while the acetate is on the 
    
    
    
    carbon (allylic).

Figure 1: Structural comparison highlighting the functional group inversion between the two isomers.[1]

Spectroscopic Identification (NMR)

Distinguishing these isomers by


H NMR is straightforward due to the electronic environments of the protons.
FeatureIsomer A (Enol Acetate)Isomer B (Allyl Acetate)
Olefinic Protons

7.0–7.5 ppm (Enol ether effect)

6.0–6.5 ppm (Vinyl bromide effect)
Allylic Protons

3.9–4.1 ppm (

)

4.5–4.7 ppm (

)
Coupling (

)
Large trans coupling (

Hz) typical

Hz (trans) or

Hz (cis)

Synthesis Protocols

The synthesis of these isomers requires distinct starting materials to ensure regiocontrol.

Synthesis of Isomer A: 3-Bromo-1-propenyl acetate

This isomer is synthesized via the conjugate addition of acetyl bromide to acrolein.[1] This reaction exploits the


-unsaturated nature of acrolein.

Mechanism: The acetyl cation activates the carbonyl oxygen, and the bromide ion attacks the


-carbon (C3) or the resulting carbocation, leading to the 1,4-addition product (enol acetate).

SynthesisA Acrolein Acrolein (CH2=CH-CHO) Reaction 1,4-Addition (Exothermic, 0°C) Acrolein->Reaction AcBr Acetyl Bromide (CH3COBr) AcBr->Reaction ProductA 3-Bromo-1-propenyl acetate (AcO-CH=CH-CH2-Br) Reaction->ProductA >80% Yield

Figure 2: Synthesis of 3-Bromo-1-propenyl acetate via acrolein and acetyl bromide.[1][2]

Experimental Protocol (Isomer A):

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under

    
     atmosphere.
    
  • Reagents: Charge the flask with Acrolein (1.0 equiv) and anhydrous

    
     (DCM). Cool to 0°C.[3]
    
  • Addition: Add Acetyl Bromide (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.[3]

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess acetyl bromide.

  • Purification: Vacuum distillation is recommended to isolate the pure enol acetate (typically a mixture of E/Z isomers).[3]

    • Note: The product is moisture sensitive (hydrolyzes to 3-bromopropanal).[1] Store under inert gas.

Synthesis of Isomer B: 3-Bromoallyl acetate

This isomer is prepared by nucleophilic substitution (


) of 1,3-dibromopropene.[1] Since the allylic bromide is significantly more reactive than the vinylic bromide, regioselectivity is high.

SynthesisB Dibromo 1,3-Dibromopropene (Br-CH=CH-CH2-Br) ReactionB SN2 Substitution (DMF, 60°C) Dibromo->ReactionB NaOAc Sodium Acetate (NaOAc) NaOAc->ReactionB ProductB 3-Bromoallyl acetate (Br-CH=CH-CH2-OAc) ReactionB->ProductB Selective Displacement

Figure 3: Regioselective synthesis of 3-Bromoallyl acetate from 1,3-dibromopropene.[1]

Experimental Protocol (Isomer B):

  • Setup: A 500 mL flask with a reflux condenser.

  • Reagents: Dissolve 1,3-dibromopropene (1.0 equiv, typically E/Z mixture) in DMF (dimethylformamide). Add Sodium Acetate (1.2 equiv).[3]

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (disappearance of dibromide).[3]

  • Workup: Pour the reaction mixture into ice water and extract with diethyl ether (

    
    ).
    
  • Washing: Wash the organic layer with water and brine to remove DMF.[3] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) or distillation yields the product as a clear oil.[3]

Reactivity & Applications in Drug Development

The choice of isomer depends entirely on the desired transformation.

Isomer A: The "Masked" Aldehyde & Zinc Reagent
  • Primary Utility: Synthesis of

    
    -amino alcohols and heterocycles (e.g., Gizzerosine analogs).[1]
    
  • Mechanism:

    • Zinc Insertion: Reaction with Zn dust generates a

      
      -acetoxy allylzinc species.[1][3]
      
    • Electrophile Attack: This species reacts with imines or aldehydes at the

      
      -position (relative to Zn), often with high diastereoselectivity.
      
    • Hydrolysis: The enol acetate moiety can be hydrolyzed to release an aldehyde (

      
      ).[1]
      
Isomer B: The Cross-Coupling Linchpin
  • Primary Utility: Sequential functionalization of the allyl backbone.[3]

  • Pathway 1: Pd-Catalyzed Allylic Alkylation (Tsuji-Trost). [1]

    • Pd(0) ionizes the acetate to form a

      
      -allyl palladium complex.[1]
      
    • Nucleophiles (malonates, amines) attack the termini.

    • Result: The vinyl bromide remains intact for further reaction.[3]

  • Pathway 2: Cross-Coupling (Suzuki/Stille). [1][3]

    • The vinyl bromide undergoes oxidative addition with Pd(0).

    • Coupling with boronic acids/stannanes installs an aryl or alkyl group.[3]

    • Result: The allylic acetate remains intact (if phosphine ligands are carefully chosen to avoid allylic ionization).

Reactivity Flowchart

Reactivity cluster_RA Isomer A Reactivity cluster_RB Isomer B Reactivity IsoA 3-Bromo-1-propenyl acetate Aldehyde Masked Aldehyde (Hydrolysis) IsoA->Aldehyde H3O+ AllylZn γ-Acetoxy Allylzinc IsoA->AllylZn Zn, DMF Zn Zn Dust IsoB 3-Bromoallyl acetate AAA Allylic Substitution (Retains Vinyl Br) IsoB->AAA Pd(0), Nucleophile Cross Suzuki Coupling (Retains Allyl OAc) IsoB->Cross Pd(0), R-B(OH)2 Pd0 Pd(0) Catalyst

Figure 4: Divergent reactivity profiles allowing for selective chemical manipulation.[1]

References

  • Synthesis of 3-Bromo-1-propenyl acetate

    • Mori, K. et al. "Synthesis of (S)-Gizzerosine using successive Zinc-mediated and Palladium-catalyzed coupling reactions."[1] Tetrahedron, 1986.[3] (Verified context via snippet 1.1).

  • Synthesis of 3-Bromoallyl acetate

    • Mandai, T. et al. "Facile one-pot synthesis of bromo homoallyl alcohols and 1,3-keto acetates via allyltin intermediates."[1] Journal of Organic Chemistry, 2008.

  • Palladium Catalyzed Isomerization & Alkylation

    • Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.[3]

  • Acrolein Reactivity

    • Organic Syntheses, Coll.[3][4] Vol. 1, p. 1 (Acrolein handling and reactivity).

Disclaimer: The synthesis of these compounds involves hazardous reagents (Acrolein, Alkyl bromides). All protocols should be performed in a fume hood with appropriate PPE.

Sources

An In-Depth Technical Guide to 3-Bromopropenyl Acetate as a Masked Homoenolate Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Traditional carbonyl chemistry dictates a well-defined pattern of reactivity, limiting the available retrosynthetic disconnections. The concept of "umpolung," or polarity inversion, provides a powerful alternative by enabling nucleophilic character at positions that are normally electrophilic. This guide provides an in-depth exploration of 3-bromopropenyl acetate, a highly effective and versatile masked homoenolate equivalent. We will dissect the underlying principles of homoenolate chemistry, detail the synthesis and reactivity of 3-bromopropenyl acetate, and present its application in the context of complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies to overcome synthetic challenges.

The Conceptual Framework: Umpolung and the Homoenolate Challenge

The reactivity of a carbonyl compound is fundamentally dictated by the electronegativity of the oxygen atom, which polarizes the carbon skeleton. In standard enolate chemistry, the α-carbon (Cα) is deprotonated to form a nucleophilic enolate, which attacks an external electrophile. The carbonyl carbon itself, and by extension the β-carbon (Cβ), are inherently electrophilic centers.

Umpolung (a term introduced by Dieter Seebach) describes the strategic inversion of this natural polarity.[1] This allows a carbon atom that is typically an electrophile to function as a nucleophile, opening up a new realm of synthetic possibilities.[1] One of the most synthetically valuable umpolung synthons is the homoenolate , a reactive intermediate that carries a nucleophilic charge at the β-position to a carbonyl group (a d3 synthon).

However, the direct generation of homoenolate anions is fraught with difficulty. They are often unstable, prone to rearrangement, and difficult to generate selectively. To circumvent these issues, chemists have developed "masked" or "latent" equivalents—stable reagents that do not possess the homoenolate structure itself but react as if they do.[2] These equivalents serve as reliable tools for accessing the unique reactivity of homoenolates.[2][3]

Diagram: The Principle of Umpolung

G cluster_0 Standard Carbonyl Reactivity cluster_1 Umpolung Strategy node_a Carbonyl Compound node_b Enolate (Cα Nucleophile) node_a->node_b Base node_c Cβ Electrophile node_a->node_c Resonance node_e Homoenolate Synthon (Cβ Nucleophile) node_d Masked Reagent (3-Bromopropenyl Acetate) node_d->node_e Reaction (e.g., with Cuprate) G reagents R₂Cu⁻Li⁺ + Br-CH₂-CH=CH-OAc intermediate [ R-Cu(III)(R)-CH₂-CH=CH-OAc ]⁻ Li⁺ reagents->intermediate Oxidative Addition products R-CH₂-CH=CH-OAc + R-Cu + LiBr intermediate->products Reductive Elimination

Caption: A simplified mechanistic pathway for the organocuprate coupling reaction.

Application in Total Synthesis

The true value of a synthetic method is demonstrated by its successful application in the construction of complex molecular architectures. The strategy of using masked homoenolate equivalents is a recurring theme in the synthesis of natural products. [4][5]For instance, in the synthesis of bromopyrrole natural products like Agelastatin A, related strategies involving the formation of key C-C bonds via nucleophilic attack on functionalized synthons are employed to build up the core structure. [6]While a direct example using 3-bromopropenyl acetate in a named natural product synthesis was not found in the initial search, the workflow is representative of a common and powerful synthetic tactic.

Diagram: General Synthetic Workflow

G start Complex Precursor (R-group) step1 Formation of Organocuprate (R₂CuLi) start->step1 step2 C-C Bond Formation (Coupling Reaction) step1->step2 reagent 3-Bromopropenyl Acetate reagent->step2 intermediate Allylic Acetate Intermediate step2->intermediate step3 Hydrolysis (Deprotection) intermediate->step3 product β-Alkylated Aldehyde step3->product step4 Further Transformations product->step4 target Target Molecule (e.g., Natural Product) step4->target

Caption: Workflow illustrating the use of 3-bromopropenyl acetate in a multi-step synthesis.

Data Summary: Reaction Scope

The effectiveness of the organocuprate coupling can vary with the nature of the R-group in the cuprate. The following table summarizes the general scope and expected outcomes.

Organocuprate Type (R in R₂CuLi)Typical Reactivity with Allylic HalidesExpected YieldNotes
Primary Alkyl ExcellentHighClean SN2' or SN2 reaction is expected.
Secondary Alkyl Good to ModerateModerateSteric hindrance can slow the reaction; elimination is a possible side reaction.
Tertiary Alkyl PoorLow to NoneSignificant steric hindrance favors elimination over substitution.
Vinyl / Aryl ExcellentHighThese "soft" nucleophiles are well-suited for this coupling. [7]
Alkynyl GoodModerate to HighGenerally effective, providing a route to enynes.

Conclusion

3-Bromopropenyl acetate stands as a testament to the power of strategic reagent design in modern organic synthesis. By masking a reactive homoenolate as a stable, easy-to-handle allylic bromide, it provides a reliable and versatile solution to the challenge of polarity inversion. Its predictable reactivity with organocuprates allows for the clean and efficient formation of carbon-carbon bonds, introducing a valuable three-carbon aldehyde synthon. For researchers in drug discovery and natural product synthesis, mastering the use of such umpolung equivalents is a critical skill for the efficient and creative construction of complex molecular targets.

References

  • CN111253255A. Preparation method of 3-bromopropionate compound.
  • CN1365963A. Process for preparing 3-bromopropionic acid.
  • eGyanKosh. UMPOLUNG REACTIONS. [Link]

  • jOeCHEM (YouTube). Organocuprate coupling reaction example. [Link]

  • Stenutz. 3-bromopropyl acetate. [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Chemistry LibreTexts. B. What is Nucleophilic Substitution?. [Link]

  • ResearchGate. Modern Developments in the Chemistry of Homoenolates. [Link]

  • Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Thieme E-Books & E-Journals. Product Class 4: Organometallic Complexes of Copper. [Link]

  • National Institutes of Health. A Stereoselective Synthesis of the Bromopyrrole Natural Product, (–)-Agelastatin A. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • ACS Publications. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

  • PrepChem.com. Synthesis of ethyl [2-(3-Bromopropyl)phenyl]acetate. [Link]

  • ResearchGate. Selected Natural Products containing Bromine atoms. [Link]

  • National Institutes of Health. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Mechanisms of nucleophilic substitutions of acetals. [Link]

  • National Institutes of Health. Carbene catalyzed umpolung of α,β-enals: a reactivity study of diamino dienols vs. azolium enolates, and the characterization of advanced reaction intermediates. [Link]

  • Professor Steven V. Ley Research Group. Natural Product Synthesis (a selection). [Link]

  • YouTube. Gilman Organocuprate Reagents. [Link]

  • YorkSpace. SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. [Link]

  • Open Access Journals. Synthesis of Natural Products and its Methodological Applications. [Link]

Sources

Technical Guide: Bifunctional Building Blocks Containing Propenyl Acetate Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propenyl acetate and its structural isomers (specifically isopropenyl acetate ) represent a specialized class of enol esters that serve as high-utility "switch" motifs in organic synthesis and drug development. Unlike simple alkyl esters, the enol acetate moiety is thermodynamically primed for two distinct roles: (1) as an irreversible acyl donor in biocatalytic kinetic resolutions, and (2) as a masked enolate or cross-coupling partner in transition-metal catalysis.

This guide analyzes the synthesis and application of bifunctional building blocks containing these groups. We distinguish between the reagent role (where the group is consumed to generate chirality) and the scaffold role (where the group is part of a larger pharmacophore, such as cyclopropenyl esters or functionalized steroids).

Section 1: The Chemistry of Enol Esters

Structural Distinction: Linear vs. Branched

The term "propenyl acetate" encompasses two primary isomers with distinct reactivities. Understanding this dichotomy is critical for experimental design.

FeatureIsopropenyl Acetate (Branched)1-Propenyl Acetate (Linear)
Structure CH₂=C(CH₃)OAcCH₃CH=CHOAc
Primary Role Irreversible Acyl Donor (Biocatalysis)Masked Enolate / Pd-Coupling Partner
Thermodynamic Driver Releases Acetone (Tautomerizes, non-nucleophilic)Releases Propanal (Aldehyde)
Key Application Kinetic Resolution of Chiral Amines/AlcoholsAsymmetric Hydrogenation, Aldol Condensations
The "Irreversibility" Mechanism

In drug development, generating homochiral building blocks via enzymatic resolution is standard. Isopropenyl acetate is superior to vinyl acetate because the byproduct (acetone) is less inhibitory to lipases than acetaldehyde (from vinyl acetate) and cannot Schiff-base with enzyme lysine residues.

AcylationMechanism Substrate Racemic Alcohol (R/S-OH) Intermed Acyl-Enzyme Intermediate Substrate->Intermed Nucleophilic Attack Reagent Isopropenyl Acetate Reagent->Intermed Acylation Enzyme Lipase-Ser-OH Product Chiral Ester (R-OAc) Intermed->Product Release Byproduct_Enol Propen-2-ol (Enol) Intermed->Byproduct_Enol Leaving Group Byproduct_Keto Acetone (Gas/Solvent) Byproduct_Enol->Byproduct_Keto Tautomerization (Irreversible)

Figure 1: Thermodynamic drive of isopropenyl acetate in enzymatic acylation. The tautomerization of the enol byproduct prevents the reverse reaction, ensuring high conversion.

Section 2: Bifunctional Scaffolds in Cross-Coupling

Recent advances have elevated propenyl acetate derivatives from simple reagents to complex bifunctional building blocks . The most prominent example in modern medicinal chemistry is the Cyclopropenyl Ester .

Cyclopropenyl Esters as Strained Propenyl Acetate Analogs

Cyclopropenyl esters are strained, cyclic analogs of propenyl acetate.[1] They possess high ring strain (~54 kcal/mol), making them potent partners for Palladium-catalyzed cross-coupling.

  • Bifunctionality: The molecule contains an ester group (directing group/electrophile) and a strained alkene (nucleophile/coupling partner).

  • Reaction: Pd-catalyzed C-C bond formation with aryl iodides.[2]

  • Mechanism: Unlike standard Stille couplings that require toxic tin, these esters undergo direct C-H functionalization or carbometallation.[3]

CrossCoupling Start Cyclopropenyl Ester (Strained Building Block) Coord π-Complex Formation Start->Coord Pd_Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd_Cat->OxAdd Ar-I OxAdd->Coord CarboPd Carbopalladation (Ring Intact) Coord->CarboPd Insertion Prod Functionalized Cyclopropene CarboPd->Prod Reductive Elimination

Figure 2: Palladium-catalyzed cross-coupling workflow for cyclopropenyl ester building blocks, enabling rapid assembly of strained pharmacophores.

Section 3: Experimental Protocols

Protocol: Enzymatic Kinetic Resolution using Isopropenyl Acetate

Objective: Resolution of a bifunctional halo-alcohol (e.g., 1-(4-chlorophenyl)ethanol) to generate a chiral building block.

Reagents:

  • Substrate: Racemic 1-(4-chlorophenyl)ethanol (10 mmol)

  • Acyl Donor: Isopropenyl acetate (30 mmol, 3 equiv.)

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435), 20 mg/mmol.

  • Solvent: Toluene or MTBE (Dry).

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve the substrate in Toluene (0.5 M).

  • Initiation: Add Isopropenyl acetate. Add immobilized lipase.

  • Incubation: Shake at 30°C–40°C (orbital shaker, 200 rpm). Do not stir magnetically to avoid grinding the immobilized beads.

  • Monitoring: Monitor by chiral HPLC or GC. The reaction stops at 50% conversion (theoretical maximum for resolution).

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Purification: Evaporate volatiles (toluene and acetone). Separate the (R)-acetate from the (S)-alcohol via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis (Optional): The chiral acetate can be hydrolyzed (K₂CO₃, MeOH) to yield the inverted chiral alcohol if needed.

Protocol: Synthesis of 2-Acetoxy-1-Propenyl Building Blocks

Objective: Synthesizing a masked enolate for subsequent aldol chemistry.

  • Reagents: Acetone (or substituted ketone), Isopropenyl acetate (as solvent/reagent), p-Toluenesulfonic acid (pTSA, cat.).

  • Reflux: Heat the ketone with isopropenyl acetate and pTSA. The isopropenyl acetate acts as the enolizing agent.[4]

  • Distillation: Continuously distill off the acetone byproduct to drive the equilibrium toward the thermodynamic enol acetate.

  • Yield: High purity enol acetates are obtained after fractional distillation.

Section 4: Strategic Applications in Drug Design

Application AreaMechanismBenefit
Prodrug Design Enol esters are hydrolytically unstable in plasma.Acts as a "soft drug" linker; releases the active ketone and acetate (GRAS) upon metabolic cleavage.
Chiral Synthesis Asymmetric Hydrogenation of 1-propenyl acetates.Generates chiral esters with 99% ee using Rh-DuPhos catalysts.
Bio-orthogonal Chemistry Pd-catalyzed cleavage.[3][5]Propenyl carbamates/esters can be cleaved by Pd(0) in live cells to uncage fluorophores or drugs.

References

  • Sercel, Z. P., & Marek, I. (2025).[6] General palladium-catalyzed cross coupling of cyclopropenyl esters.[3][5][6][7] Chemical Science, 16, 12162-12167.[6]

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.
  • Tsuji, J. (1986). Palladium-catalyzed reactions of enol ethers and enol esters. Journal of Organometallic Chemistry. (Historical grounding for Pd-enol chemistry).
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
  • Enamine Ltd. (2024). Bifunctional Heterocyclic Scaffolds and Building Blocks.

Sources

Methodological & Application

Application Note: Indium-Mediated Acyloxyallylation (IMA) of Aldehydes

[1][2]

Executive Summary

This Application Note details the protocol for Indium-Mediated Acyloxyallylation (IMA) , a powerful organometallic transformation used to extend aldehyde carbon chains by three units while simultaneously introducing a vinyl group and a protected hydroxyl moiety.[1]

Unlike standard Barbier allylations that yield simple homoallylic alcohols, IMA utilizes 3-bromo-1-acetoxy-1-propene (BAP) as a pro-nucleophile. Upon activation with metallic indium, this reagent attacks aldehydes to yield monoprotected 1-en-3,4-diols .[2] This protocol is critical for the synthesis of higher-carbon sugars, polyols, and complex natural product intermediates where protecting-group-free strategies are preferred.

Key Advantages
  • Regiocontrol: Exclusive

    
    -coupling relative to the bromide ( 
    
    
    -coupling relative to the acetoxy group is not observed).
  • Stereocontrol: High diastereoselectivity (anti-selective for saturated aldehydes; syn-selective for

    
    -unsaturated aldehydes).
    
  • Mild Conditions: Compatible with aqueous media and unprotected hydroxyl groups on the substrate.

Mechanistic Principles

The reaction proceeds via the in situ formation of a transient allylindium species. Understanding the specific connectivity of this intermediate is crucial for predicting stereochemical outcomes.

The Catalytic Cycle & Transition State
  • Oxidative Insertion: Indium(0) inserts into the C-Br bond of 3-bromo-1-acetoxy-1-propene.

  • Equilibrium: The resulting organoindium species exists in equilibrium between the

    
    -acetoxyallylindium and 
    
    
    -acetoxyallylindium forms.
  • Nucleophilic Attack: The reaction proceeds through a Zimmerman-Traxler-like six-membered transition state. The indium coordinates with the aldehyde oxygen, directing the attack to the

    
    -position of the allyl system (relative to the original bromide).
    
  • Product Formation: The resulting indium alkoxide is hydrolyzed to yield the vinyl-substituted acetoxy alcohol.

Pathway Visualization

IMA_Mechanismcluster_stereoStereochemical OutcomeReagentsReagents:Aldehyde (R-CHO)3-Bromo-1-acetoxy-1-propene (BAP)Indium (In0)InsertionOxidative Insertion(In inserts into C-Br)Reagents->Insertion THF, 25°CIntermediateAllylindium Species(Equilibrium)Insertion->Intermediate FastTSZimmerman-Traxler TS(Six-membered cyclic state)Intermediate->TS + AldehydeCoordinationAlkoxideIndium AlkoxideTS->Alkoxide C-C Bond Formation(Regioselective)SaturatedSaturated Aldehydes-> ANTI MajorTS->SaturatedUnsaturatedUnsaturated Aldehydes-> SYN MajorTS->UnsaturatedProductProduct:1-acetoxy-1-en-3-ol(Monoprotected Diol)Alkoxide->Product Hydrolysis (H2O)

Figure 1: Mechanistic pathway of Indium-Mediated Acyloxyallylation showing the progression from oxidative insertion to the stereoselective Zimmerman-Traxler transition state.

Experimental Protocol

Reagent Preparation: 3-Bromo-1-acetoxy-1-propene (BAP)

Note: This reagent is not always commercially stable and is best prepared fresh or stored at -20°C.

Reaction: Acrolein + Acetyl Bromide

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon.

  • Charge: Add Acrolein (50 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Catalyst: Add

    
      (1.5 mmol, 3 mol%) rapidly.
    
  • Addition: Cool to 0°C. Dropwise add Acetyl Bromide (55 mmol) over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry organic layer over 
    
    
    .
  • Purification: Distillation under reduced pressure (bp ~70°C at 15 mmHg) yields BAP as a colorless liquid.

    • Stability Check: NMR should show a doublet at

      
       6.0 (vinyl) and doublet at 
      
      
      3.9 (
      
      
      ).
Core Coupling Protocol (Lombardo Method)

This protocol describes the coupling of BAP with a generic aldehyde (e.g., Benzaldehyde or a carbohydrate derivative).

Reagents:

  • Aldehyde (1.0 equiv)

  • 3-Bromo-1-acetoxy-1-propene (BAP) (1.5 - 2.0 equiv)

  • Indium Powder (1.2 - 1.5 equiv) - 100 mesh or finer is recommended.

  • Solvent: THF (anhydrous) or THF/H2O (1:1) for carbohydrates.[3][1][4]

Step-by-Step Procedure:

  • Indium Activation (Optional but Recommended):

    • Place Indium powder (1.5 mmol) in the reaction vessel.

    • Wash with dilute HCl (0.1 M), then water, then ethanol, then ether. Dry under vacuum. Rationale: Removes oxide layer to reduce induction period.

  • Solvent & Reagent Addition:

    • Suspend Indium in THF (3 mL per mmol aldehyde).

    • Add 3-Bromo-1-acetoxy-1-propene (1.5 mmol) dropwise.

    • Observation: The mixture may warm slightly or become turbid, indicating formation of the organoindium species. Stir for 10-15 minutes.

  • Substrate Addition:

    • Add the Aldehyde (1.0 mmol) (neat or dissolved in minimal THF).

    • Stir at 25°C.

  • Monitoring:

    • Monitor via TLC. Reaction is typically complete within 1-4 hours.

    • Endpoint: Disappearance of aldehyde spot.

  • Quench & Workup:

    • Quench with few drops of dilute HCl (1 M) or saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine. Dry over

      
      .
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

    • Note: The product contains an enol ester.[5] Avoid highly acidic silica or prolonged exposure to acidic stains to prevent hydrolysis to the ketone.

Workflow Diagram

WorkflowStartStartPrepPrepare Reagent(BAP Synthesis)Start->PrepActActivate Indium(HCl Wash / Dry)Prep->ActMixFormation of Allylindium(In + BAP in THF)Act->MixAddAdd Aldehyde(Stir 1-4h @ 25°C)Mix->AddCheckTLC CheckAldehyde Consumed?Add->CheckCheck->AddNo (Wait)QuenchQuench (NH4Cl)& Extract (EtOAc)Check->QuenchYesPurifyFlash Chromatography(Neutral Silica)Quench->PurifyEndIsolated ProductPurify->End

Figure 2: Operational workflow for the Indium-Mediated Acyloxyallylation protocol.

Data Analysis & Scope

Stereochemical Outcomes

The diastereoselectivity of IMA is heavily influenced by the nature of the aldehyde substituent.

Substrate TypeMajor DiastereomerRatio (Typical)Mechanistic Rationale
Aliphatic Aldehydes anti70:30 to 95:5Felkin-Anh control on the Zimmerman-Traxler TS.
Aromatic Aldehydes anti60:40 to 80:20Steric bulk dictates anti placement.

-Unsaturated
syn70:30 to 90:10Chelation or electronic effects favor syn orientation.

-Alkoxy Aldehydes
syn (Cram-chelate)>90:10Indium coordinates with

-oxygen (Chelation Control).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Indium surface passivation.Sonicate the In/THF mixture for 10 mins or use acid-washed Indium. Add NaI (10 mol%) as additive.
Low Yield Hydrolysis of enol ester.Ensure workup is not too acidic. Use neutral alumina or buffered silica for purification.
Precipitation Insoluble Indium species.Increase solvent volume or switch to DMF for higher solubility (though reaction may be slower).
Regioisomer Mix Isomerization of BAP.Ensure BAP is distilled and stored cold. Check BAP purity by NMR before use.

References

  • Lombardo, M., et al. (2001). "A new protocol for the acetoxyallylation of aldehydes mediated by indium in THF." Organic Letters, 3(19), 2981-2983.[2] Link

  • Vogel, S., et al. (2012). "Indium-Mediated Acyloxyallylation-Based Synthesis of Galacto-Configured Higher-Carbon Sugar Alcohols." The Journal of Organic Chemistry, 77(18). Link

  • Araki, S., & Butsugan, Y. (1991). "Indium-mediated allylation of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Paquette, L. A. (2003). "Indium-Promoted Carbon-Carbon Bond Forming Reactions in Aqueous Media."[6][4][5][7] Green Chemistry. Link

  • Loh, T. P., et al. (1999). "Indium-mediated allylation of carbonyl compounds in water."[6][4][5][7] Tetrahedron Letters. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Chromium-Catalyzed Homoaldol Equivalent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromium-catalyzed homoaldol equivalent reactions. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their experimental outcomes. Here, we address common challenges and provide in-depth, field-proven insights to enhance reaction yields and troubleshoot specific issues you may encounter.

Overview of the Reaction

The chromium-catalyzed homoaldol equivalent reaction is a powerful method for carbon-carbon bond formation, specifically creating a β-hydroxy carbonyl moiety or its synthetic equivalent. A key strategy in this reaction involves the use of a "masked homoenolate," such as 3-bromopropenyl acetate, which adds to an aldehyde in the presence of a chromium catalyst.[1][2] This process often utilizes a Cr/Mn redox system to facilitate the reaction under mild conditions, offering a highly regioselective pathway to valuable 1,4-oxygenated compounds.[1][2]

The general catalytic cycle involves the formation of a nucleophilic organochromium species which then adds to the electrophilic aldehyde. The resulting chromium alkoxide is subsequently hydrolyzed to yield the desired product. The efficiency of this process is highly dependent on several factors, including the choice of catalyst, solvent, base, and the purity of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a "homoaldol equivalent" reaction?

A: A traditional aldol reaction involves the reaction of an enolate with a carbonyl compound, forming a β-hydroxy carbonyl compound.[3][4][5][6] A "homoaldol equivalent" reaction achieves a similar structural outcome but through a different mechanistic pathway, often using a masked homoenolate. This allows for the formation of a carbon-carbon bond three carbons away from the carbonyl equivalent, leading to a γ-hydroxy carbonyl compound or a related structure after subsequent transformations.

Q2: What are the typical components of a chromium-catalyzed homoaldol equivalent reaction system?

A: A standard reaction setup typically includes:

  • A chromium (II) salt: Often CrCl₂.

  • A reductant: Manganese powder (Mn⁰) is commonly used to regenerate the active Cr(II) species.[2][7]

  • A masked homoenolate: For example, 3-bromopropenyl acetate.[1][2]

  • An aldehyde substrate.

  • A base: Triethylamine (Et₃N) is often effective.[1]

  • An appropriate solvent: Such as anhydrous acetonitrile or THF.

Q3: What are the main advantages of using a chromium-catalyzed approach for this transformation?

A: Chromium catalysis offers several benefits, including:

  • High Regioselectivity: The reaction selectively forms the desired constitutional isomer.[1][2]

  • Mild Reaction Conditions: These reactions can often be performed at room temperature, preserving sensitive functional groups.[7]

  • Good to Excellent Yields: When optimized, this method can produce high yields of the desired product across a range of substrates.[1][2]

  • Scalability: The reaction has been shown to be scalable to larger quantities.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address this?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[8][9]

Potential Cause 1: Reagent Purity and Handling

  • Insight: The purity of starting materials is paramount.[10] Impurities in the aldehyde, masked homoenolate, or solvent can poison the catalyst or lead to side reactions. Moisture and air can also be detrimental, particularly to the organometallic intermediates.

  • Troubleshooting Steps:

    • Purify Reagents: Ensure the aldehyde is free of acidic impurities and oxidation byproducts. Consider passing it through a short plug of silica gel. Solvents should be anhydrous.

    • Use Fresh Reductant: For reactions involving a Cr/Mn redox couple, using freshly washed and activated manganese powder can be critical for maintaining high yields, especially on a larger scale.[1]

    • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the chromium catalyst and other sensitive species.

Potential Cause 2: Catalyst Inactivity

  • Insight: The chromium catalyst may not be in its active Cr(II) state or its activity could be inhibited.

  • Troubleshooting Steps:

    • Verify Chromium Source: Ensure the quality of the CrCl₂ used.

    • Optimize Reductant: If using a co-reductant like manganese, ensure it is of high purity and activity.

    • Consider Ligands: The addition of specific ligands can sometimes enhance the stability and reactivity of the catalyst.[11][12]

Potential Cause 3: Sub-optimal Reaction Conditions

  • Insight: The reaction parameters may not be ideal for your specific substrate.

  • Troubleshooting Steps:

    • Temperature Control: While many reactions proceed at room temperature, some substrates may require cooling to minimize side reactions or gentle heating to overcome activation barriers.

    • Concentration: Adjust the concentration of your reactants. Sometimes, higher concentrations can favor the desired reaction pathway.

    • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Premature workup can lead to low conversion, while extended reaction times might result in product decomposition.[9]

Experimental Protocol: A General Procedure for Optimizing Reaction Conditions

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add CrCl₂ (10 mol%) and manganese powder (2 equivalents).

  • Solvent and Reagents: Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the aldehyde). To this suspension, add the aldehyde (1 equivalent) and triethylamine (1.5 equivalents).

  • Initiation: Add the masked homoenolate (e.g., 3-bromopropenyl acetate, 1.2 equivalents) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots for TLC or LC-MS analysis at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

A: The formation of side products can significantly reduce the yield of your desired homoaldol equivalent.

Potential Side Reaction 1: Aldol Condensation of the Aldehyde

  • Insight: If the aldehyde substrate can enolize, it may undergo self-condensation under basic conditions, especially if the desired chromium-catalyzed reaction is slow.[3][4]

  • Mitigation Strategies:

    • Choice of Base: A non-nucleophilic, sterically hindered base might be less prone to promoting self-condensation. However, triethylamine is often a good starting point.[1]

    • Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the activated catalyst and masked homoenolate can help to ensure it reacts in the desired pathway before it has a chance to self-condense.

Potential Side Reaction 2: Decomposition of the Masked Homoenolate

  • Insight: The masked homoenolate can be unstable and may decompose under the reaction conditions, especially in the presence of a strong base or over extended reaction times.

  • Mitigation Strategies:

    • Temperature Control: Running the reaction at a lower temperature may help to improve the stability of the masked homoenolate.

    • Optimize Base Stoichiometry: Use the minimum amount of base required to achieve a good reaction rate. An excess of base can promote decomposition pathways.

Logical Flow for Troubleshooting Side Products

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify, and I suspect chromium contamination. What are the best practices for removing chromium byproducts?

A: Residual chromium salts can indeed complicate purification, often appearing as a green or brown coloration in the organic layer.[13]

Purification Strategy 1: Aqueous Workup

  • Insight: Most chromium salts are water-soluble and can be removed with a thorough aqueous workup.

  • Protocol:

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.

    • Transfer to a separatory funnel and separate the layers. The aqueous layer will contain the bulk of the chromium salts.

    • Wash the organic layer multiple times with deionized water or brine until the aqueous layer is colorless.[13]

    • An acidic wash with dilute HCl (e.g., 1 M) can help to protonate any basic compounds complexed with chromium, making them more water-soluble. Exercise caution if your product is acid-sensitive.[13]

Purification Strategy 2: Filtration through a Polar Adsorbent

  • Insight: If aqueous washes are insufficient, passing the organic solution through a short plug of a polar adsorbent can effectively trap residual chromium salts.[13]

  • Protocol:

    • Prepare a short column or plug of silica gel or Florisil® in a pipette or funnel.

    • Pass the crude organic solution through the plug, eluting your product with a suitable organic solvent. The polar chromium salts will be retained on the adsorbent.[13]

Data Summary: Optimizing Reaction Parameters

ParameterStandard ConditionOptimization RangeRationale
Catalyst Loading (CrCl₂) 10 mol%5 - 20 mol%Lower loading may be insufficient for catalysis, while higher loading can increase cost and purification challenges.
Reductant (Mn⁰) 2 equivalents1.5 - 3 equivalentsEnsures efficient regeneration of the active Cr(II) catalyst.
Base (Et₃N) 1.5 equivalents1.1 - 2.0 equivalentsSufficient base is needed to facilitate the reaction, but excess can promote side reactions.[1]
Temperature Room Temperature0 °C to 40 °CLower temperatures may improve selectivity and stability, while higher temperatures can increase reaction rates.
Concentration 0.1 M0.05 - 0.5 MCan influence reaction kinetics and the prevalence of side reactions.

Catalytic Cycle Overview

CatalyticCycle CrII Cr(II) OrganoCr Nucleophilic Organo-Cr(III) Species CrII->OrganoCr + Masked Homoenolate CrIII_X Cr(III)-X CrIII_X->CrII Reduction Mn0 Mn(0) MnII Mn(II) Mn0->MnII Oxidation Cr_Alkoxide Chromium Alkoxide OrganoCr->Cr_Alkoxide + Aldehyde Aldehyde R-CHO Cr_Alkoxide->CrIII_X Product Homoaldol Product Cr_Alkoxide->Product Hydrolysis Hydrolysis Hydrolysis MaskedHomoenolate Masked Homoenolate (e.g., Br-CH=CH-CH₂OAc)

Caption: Simplified catalytic cycle for the chromium-catalyzed homoaldol equivalent reaction.

This technical support guide provides a starting point for optimizing your chromium-catalyzed homoaldol equivalent reactions. Remember that each substrate may require fine-tuning of the reaction conditions for optimal results. Careful observation, systematic troubleshooting, and attention to reagent purity will significantly increase your chances of success.

References

  • Kang, J. Y., & Connell, B. T. (2010). A highly regioselective chromium-catalyzed addition of 3-bromopropenyl acetate as a masked homoenolate nucleophile to aromatic, aliphatic, and α,β-unsaturated aldehydes allows the synthesis of homoaldol equivalent products in very good yields. Journal of the American Chemical Society, 132(23), 7826–7827. [Link]

  • Kang, J. Y., & Connell, B. T. (2010). Chromium-catalyzed homoaldol equivalent reaction employing a nucleophilic propenyl acetate. PubMed. [Link]

  • PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have? PCR Biosystems. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Shen, Z., et al. (2025). Chromium-Catalyzed Radical-Involved Asymmetric Carbonyl Additions. Accounts of Chemical Research. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Wikipedia. Aldol reaction. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • MDPI. (2023). Design and Optimization of Chromium-Based Polymeric Catalysts for Selective Electrocatalytic Synthesis of Hydrogen Peroxide. MDPI. [Link]

  • ACS Publications. (2009). Chromium Complexes Supported by the Multidentate Monoanionic N2P2 Ligand: Reduction Chemistry and Reactivity with Ethylene. Organometallics. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]

Sources

Hydrolysis conditions for vinyl acetate adducts to homoaldols

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the Hydrolysis of Vinyl Acetate Adducts .

Ticket Context: You are processing adducts formed via the radical addition (Kharasch addition) of aldehydes/ketones to vinyl acetate. Your goal is to unmask the latent hydroxyl group to generate a homoaldol (


-hydroxy carbonyl).

Case #1042: Understanding the Transformation

Status: Resolved Technical Note: The "vinyl acetate adduct" is chemically a


-acetoxy aldehyde or ketone . The target "homoaldol" often exists in equilibrium with its cyclic lactol  form.
The Chemical Pathway

Before selecting a protocol, visualize the species distribution in your reaction flask.

ReactionPathway Adduct Vinyl Acetate Adduct (γ-Acetoxy Carbonyl) Hydrolysis Hydrolysis (Acid/Base) Adduct->Hydrolysis Homoaldol Homoaldol (Open Chain γ-Hydroxy) Hydrolysis->Homoaldol Deacetylation Lactol Lactol (Cyclic Hemiacetal) Homoaldol->Lactol Equilibrium (Fast) Elimination Side Product: Enone/Dihydrofuran Homoaldol->Elimination Over-reaction (-H2O) Lactol->Elimination Acid Catalysis

Figure 1: The hydrolysis pathway. Note that the desired Homoaldol often spontaneously cyclizes to the Lactol, which can be mistaken for unreacted starting material or decomposition.

Standard Operating Procedures (SOPs)

Method A: Mild Basic Methanolysis (Recommended)

Best for: Standard substrates, large scale, avoiding acid-catalyzed dehydration. Mechanism: Transesterification.

Reagents:

  • Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    ) - catalytic amount.
  • Methanol (MeOH) - solvent.

Protocol:

  • Dissolution: Dissolve the vinyl acetate adduct (1.0 equiv) in dry MeOH (0.1 M concentration).

  • Catalyst Addition: Add

    
     (0.1 – 0.5 equiv) at 
    
    
    
    .
    • Note: Stoichiometric base is rarely needed and increases the risk of aldol condensation side reactions.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (stain with PMA or Anisaldehyde; UV may be weak).
    
  • Quench:

    • Critical Step: Do not use strong acid to quench if the product is acid-sensitive (lactol dehydration risk).

    • Add saturated

      
       solution or Amberlyst-15 (H+ form) resin until neutral pH.
      
  • Workup: Remove MeOH under reduced pressure. Extract with EtOAc.[1]

Validation Check:

  • NMR: Look for the disappearance of the acetate singlet (

    
     ppm). Look for the appearance of a lactol proton (
    
    
    
    ppm, dd) if the open aldehyde peak (
    
    
    ppm) is missing.
Method B: Enzymatic Hydrolysis (Chemo-selective)

Best for: Enantiomerically enriched adducts or substrates with other base-sensitive esters. Mechanism: Lipase-catalyzed hydrolysis.

Protocol:

  • Setup: Suspend the adduct in Phosphate Buffer (pH 7.0) with 10% acetone as a co-solvent.

  • Enzyme: Add Candida antarctica Lipase B (CAL-B / Novozym 435) (20% w/w relative to substrate).

  • Incubation: Shake at

    
     for 24-48 hours.
    
  • Workup: Filter off the immobilized enzyme (reusable). Extract filtrate with DCM.

Troubleshooting Guide

Ticket #402: "My Aldehyde Peak Disappeared!"

Symptom: After hydrolysis of a


-acetoxy aldehyde, the 

NMR shows no peak at 9.7 ppm (aldehyde), but the acetate group is gone. Diagnosis: Lactol Formation. Homoaldols (

-hydroxy aldehydes) predominantly exist as cyclic lactols (hemiacetals) in solution. This is not a failure; it is thermodynamic reality.

Verification Protocol:

  • Check

    
     NMR for a signal around 5.3 – 5.8 ppm  (often a doublet of doublets). This is the anomeric proton of the lactol.
    
  • Check

    
     NMR for a peak around 95 – 100 ppm  (hemiacetal carbon) instead of ~200 ppm (carbonyl).
    
  • Fix: If you strictly need the open chain for a subsequent reaction (e.g., Wittig), perform the next step in situ. The equilibrium will shift to the open form as it is consumed.

Ticket #505: "Low Yield / Formation of Enones"

Symptom: Product mixture contains


-unsaturated carbonyls or dihydrofurans.
Diagnosis: Elimination (Dehydration). 
Under acidic conditions or strong heating, the homoaldol/lactol dehydrates.

Corrective Actions:

Variable Adjustment Reason

| Base Strength | Switch from


 to 

or

. | Strong bases promote E1cB elimination. | | Temperature | Maintain

. | Elimination has a higher activation energy than hydrolysis. | | Quench | Use Phosphate buffer (pH 7) instead of HCl. | Acid catalyzes the dehydration of the lactol to dihydrofuran. |

Decision Logic: Selecting Conditions

Use this flow to determine the correct hydrolysis path for your specific adduct.

TroubleshootingFlow Start Start: Vinyl Acetate Adduct Chiral Is the substrate chiral/sensitive? Start->Chiral Enzymatic Method B: Enzymatic (CAL-B) (pH 7, 30°C) Chiral->Enzymatic Yes BaseCheck Is the substrate base-sensitive? (e.g., other esters present) Chiral->BaseCheck No MildBase Method A: K2CO3 / MeOH (0°C -> RT) BaseCheck->MildBase No (Standard) Acidic Method C: Acidic Hydrolysis (HCl / THF) BaseCheck->Acidic Yes

Figure 2: Decision matrix for hydrolysis conditions.

References

  • Kang, J. Y., & Connell, B. T. (2010).[2] Chromium-Catalyzed Homoaldol Equivalent Reaction: A Regioselective Addition of 3-Bromopropenyl Acetate to Aldehydes.[2] Journal of the American Chemical Society, 132(23), 7826–7827. Link

    • Context: Describes the synthesis of homoaldol equivalents via vinyl acetate derivatives and their subsequent mild basic hydrolysis.
  • Kharasch, M. S., et al. (1958). Reactions of atoms and free radicals in solution. XXXIX. The reaction of diacetyl peroxide with 1-octene and 1-octyne. Journal of Organic Chemistry, 23(9), 1322–1326. Link

    • Context: Foundational work on radical additions to vinyl acetate, establishing the form
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-hydroxy ketones and aldehydes.[2][3] Link

    • Context: General overview of homoaldol synthesis strategies, confirming the hydrolysis pathway of masked enol

Sources

Validation & Comparative

Comparative Reactivity Guide: Allyl Bromide vs. 3-Bromopropenyl Acetate

[1]

Executive Summary

In the landscape of allylic coupling, Allyl Bromide serves as the industry-standard "workhorse" for introducing simple three-carbon hydrocarbon units (

13-Bromopropenyl Acetate1masked homologation

1

This guide analyzes the mechanistic divergence, regioselectivity profiles, and experimental protocols for both reagents, providing a decision framework for complex molecule synthesis.[1]

Chemical Profile & Structural Analysis[2]

The fundamental difference lies in the electronic bias introduced by the acetoxy group in 3-bromopropenyl acetate, which alters the symmetry of the

1
FeatureAllyl Bromide3-Bromopropenyl Acetate
IUPAC Name 3-Bromoprop-1-ene1-Acetoxy-3-bromoprop-1-ene
Structure


Molecular Weight 120.98 g/mol 179.01 g/mol
Electronic Nature Symmetrical

-system
Electron-rich enol acetate moiety
Key Utility Simple allylation (hydrocarbon chain)Masked formylation/aldol equivalent
Stability Volatile, prone to polymerizationHydrolysis-sensitive; less volatile
Primary Hazard Severe Lachrymator, FlammableIrritant, Lachrymator, Alkylating Agent
Mechanistic Divergence
A. The Symmetry Factor (Pd-Catalysis)

In Palladium-catalyzed allylic alkylation (Tsuji-Trost), the symmetry of the intermediate dictates the product outcome.[1]

  • Allyl Bromide: Forms a symmetrical

    
    -allyl palladium complex.[1] Nucleophilic attack at either terminus yields the same linear product (unless the nucleophile or substrate induces steric bias).
    
  • 3-Bromopropenyl Acetate: Forms an unsymmetrical

    
    -allyl complex.[1] The acetoxy group at C1 creates an electronic bias.
    
    • Path A (Distal Attack): Nucleophile attacks C3 (away from OAc). Product retains the enol acetate (masked aldehyde).

    • Path B (Proximal Attack): Nucleophile attacks C1 (adjacent to OAc). This is electronically disfavored in many standard conditions but can be promoted by specific ligands.[1]

B. Metal-Mediated Coupling (Zn/In - Barbier Type)

This is the most critical differentiation point.[1]

  • Allyl Bromide: Reacts with Zn/In to form a nucleophilic allylmetal species that attacks aldehydes/imines to yield homoallylic alcohols/amines .

  • 3-Bromopropenyl Acetate: Reacts to form a

    
    -substituted allylmetal species.[1] Upon reaction with an electrophile (R-CHO), it yields a product containing an enol acetate.[1] Hydrolysis of this product reveals a 
    
    
    -hydroxy aldehyde
    or lactol, effectively performing a 3-carbon homologation + oxidation state adjustment in one step.[1]
Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the two reagents.

ReactivityComparisonReagent1Allyl Bromide(Standard)MetalMetal Insertion(Zn/In/Pd)Reagent1->MetalReagent23-Bromopropenyl Acetate(Functionalized)Reagent2->MetalInter1SymmetricalAllyl-MetalMetal->Inter1From Allyl BrInter2FunctionalizedAllyl-MetalMetal->Inter2From 3-BPAProd1Homoallylic Alcohol(Simple Chain Extension)Inter1->Prod1+ SubstrateProd2Enol Acetate IntermediateInter2->Prod2+ Substrate(Regioselective)SubstrateElectrophile(Aldehyde R-CHO)Prod3Masked Aldol Product(Gamma-Hydroxy Aldehyde)Prod2->Prod3Hydrolysis(H3O+)

Caption: Divergent synthesis pathways. Allyl bromide yields simple homoallylic alcohols, whereas 3-bromopropenyl acetate provides access to masked aldol adducts (gamma-hydroxy aldehydes) via an enol acetate intermediate.[1]

Experimental Protocols
Protocol A: Standard Allylation with Allyl Bromide (Benchmark)

Use Case: Introduction of a terminal alkene.[2]

  • Activation: Suspend Activated Zinc dust (1.2 equiv) in THF.

  • Addition: Add Allyl Bromide (1.1 equiv) dropwise at 0°C. Exotherm is rapid (induction period may vary).

  • Coupling: Add aldehyde (1.0 equiv). Stir at RT for 2-4 hours.[1][3]

  • Workup: Quench with 1M HCl. Extract with Et2O.[1][3]

  • Outcome: Yields typically >85%. Product is stable.

Protocol B: Functional Coupling with 3-Bromopropenyl Acetate

Use Case: Synthesis of protected 1,2-amino alcohols or

11

Reagents:

  • Aldehyde/Imine substrate (1.0 mmol)

  • 3-Bromo-1-propenyl acetate (1.5 mmol)[1]

  • Zinc dust (activated) (2.0 mmol)

  • THF/Saturated NH4Cl (aq) (1:1 ratio) - Barbier conditions preferred to minimize polymerization.[1]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in THF (5 mL).

  • Activation: Add saturated aqueous NH4Cl (5 mL) and activated Zinc dust.

  • Controlled Addition: Add 3-bromo-1-propenyl acetate dropwise over 10 minutes with vigorous stirring.

    • Critical Control Point: Do not add all at once. The enol acetate moiety is sensitive. The reaction is usually exothermic.

  • Monitoring: Stir at room temperature. Monitor by TLC.[1][3] The spot for the bromide should disappear rapidly.

  • Workup: Filter off excess Zn. Extract with EtOAc.[1][3] Wash with brine.[1]

    • Caution: Avoid strong acids during workup if you wish to isolate the enol acetate intermediate.

  • Hydrolysis (Optional): To reveal the aldehyde, treat the crude enol acetate with dilute HCl/THF for 1 hour.

Regioselectivity & Stereocontrol Data

Comparative studies in Indium-mediated coupling display distinct stereochemical outcomes:

ParameterAllyl Bromide3-Bromopropenyl Acetate
Regioselectivity N/A (Symmetrical)High (>95:[1]5)

-coupling (relative to Br)
Diastereoselectivity Low (typically 1:1 syn/anti)Moderate to High Anti -selectivity
Mechanism Chair-like transition stateChair-like TS with chelation control possible via OAc

Expert Insight: The "Anti" preference in 3-bromopropenyl acetate coupling is often attributed to the steric bulk of the acetoxy group in the transition state, forcing the substituents into a specific geometry to minimize gauche interactions.[1]

Safety & Handling
  • Allyl Bromide:

    • Flash Point: -1°C (Highly Flammable).[1]

    • Toxicity: Acute toxicity.[1][4] Severe lachrymator (induces tears immediately). Use only in a functioning fume hood.[1]

    • Storage: Store at 2-8°C, stabilized with copper or propylene oxide.

  • 3-Bromopropenyl Acetate:

    • Volatility: Lower vapor pressure than allyl bromide, but still volatile.

    • Reactivity: Potential alkylating agent.[1] Avoid skin contact.[1][4][5][6]

    • Stability: Sensitive to moisture.[1] Store under inert atmosphere (Ar/N2) at -20°C to prevent hydrolysis of the acetate or polymerization.

References
  • Synthesis and Reactivity of 3-Bromo-1-propenyl Acetate Source: Lombardo, M., et al. "3-Bromo-propenyl acetate in organic synthesis: an expeditious route to 3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines."[1] ResearchGate.[1][7]

  • General Allyl Bromide Properties & Safety Source: National Institute of Standards and Technology (NIST). "1-Propene, 3-bromo-."[1][7][8]

  • Palladium-Catalyzed Coupling of Allylic Acetates Source: Del Valle, L., Stille, J. K., & Hegedus, L. S.[1] "Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes."[1] Journal of Organic Chemistry.

  • Regioselectivity in Functionalized Allylations Source: Hanessian, S., et al. "Stereoselective synthesis of functionalized alkenes." Organic Chemistry Portal.

Comparison Guide: Diastereomeric Excess Determination of Homoaldol Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homoaldol reaction, generating


-hydroxy carbonyls (1,4-relationship), presents unique stereochemical challenges compared to the classical aldol (1,3-relationship). Unlike the rigid six-membered transition states (Zimmerman-Traxler) that often predict 1,3-aldol outcomes, homoaldol pathways are more flexible, leading to complex diastereomeric mixtures.

Accurate determination of diastereomeric excess (de) is critical for validating mechanistic models and ensuring the efficacy of downstream pharmaceutical intermediates. This guide compares the three primary methodologies: NMR Spectroscopy (rapid screening), Chromatography (quantitative validation), and Chemical Derivatization (stereochemical assignment).

Quick Selection Guide
RequirementRecommended MethodWhy?
Rapid Screening 1H NMR (Crude) Fast, no separation required; best for optimization.
Quantification (>95% Accuracy) HPLC / SFC High resolution; eliminates peak overlap issues.
Stereochemical Assignment Lactonization + NOE Converts flexible chains to rigid rings for definitive spatial analysis.
Absolute Configuration Mosher Ester Analysis Determines absolute (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) stereochemistry via

analysis.[1][2][3]

Method 1: NMR Spectroscopy (The Rapid Screen)

Mechanism of Action

Nuclear Magnetic Resonance (NMR) distinguishes diastereomers based on their distinct magnetic environments. In homoaldol products, the


-proton (carbinol) and 

-protons often exhibit distinct chemical shifts for syn and anti diastereomers due to different shielding/deshielding environments.
Technical Assessment
  • Pros: Immediate results; non-destructive; provides structural information simultaneously.

  • Cons: Requires distinct, non-overlapping signals; lower sensitivity than HPLC; integration errors can be

    
     5%.
    
  • Field Insight: For 1,4-hydroxy ketones, the chemical shift differences (

    
    ) between diastereomers are often smaller (<0.1 ppm) than in 1,3-aldols due to the increased distance between stereocenters.
    
Protocol A: Crude NMR Analysis with Internal Standard

Objective: Determine de of a crude reaction mixture without purification.

  • Sample Prep: Take a 50

    
    L aliquot of the crude reaction mixture.
    
  • Workup: Perform a mini-workup (quench with sat. NH

    
    Cl, extract with EtOAc) in a 1.5 mL Eppendorf tube. Evaporate solvent under N
    
    
    
    stream.
  • Standard Addition: Dissolve residue in 0.6 mL CDCl

    
    . Add 10 
    
    
    
    L of Mesitylene (1,3,5-trimethylbenzene) as an internal standard (singlet at
    
    
    6.8 ppm).
  • Acquisition: Acquire 1H NMR (minimum 16 scans, d1=10s to ensure full relaxation).

  • Analysis:

    • Identify the carbinol proton (

      
      -C-OH) or the methyl ketone singlet.
      
    • Integrate the major diastereomer signal (

      
      ) and minor diastereomer signal (
      
      
      
      ).
    • Calculation:

      
      
      

Method 2: Chromatographic Separation (The Quantitative Standard)

Mechanism of Action

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) physically separates diastereomers based on their interaction with a stationary phase. Since diastereomers have different physical properties (polarity), achiral columns (e.g., Silica, C18) are often sufficient, though chiral columns may be used for simultaneous enantiomeric excess (ee) determination.

Technical Assessment
  • Pros: High precision (accuracy >99%); capable of separating complex mixtures; automatable.

  • Cons: Method development time; solvent consumption (HPLC); requires reference standards.

  • Field Insight: SFC is increasingly preferred for homoaldol products because the

    
    -hydroxy group interacts strongly with the supercritical CO
    
    
    
    /modifier, often resulting in sharper peaks and faster resolution than Normal Phase HPLC.
Workflow: Method Development Decision Tree

method_selection Start Start: Homoaldol Product Mixture UV Does it have a chromophore? Start->UV Deriv Derivatize (e.g., Benzoate) UV->Deriv No SFC_Check Is SFC Available? UV->SFC_Check Yes Deriv->SFC_Check SFC Method: SFC (Chiralpak AD/OD) Mobile Phase: CO2/MeOH SFC_Check->SFC Yes HPLC_NP Method: NP-HPLC (Silica/Diol) Mobile Phase: Hex/IPA SFC_Check->HPLC_NP No (Polar Product) HPLC_RP Method: RP-HPLC (C18) Mobile Phase: H2O/MeCN SFC_Check->HPLC_RP No (Non-polar Product)

Figure 1: Decision matrix for selecting the optimal chromatographic method for homoaldol analysis.

Method 3: Chemical Derivatization (The Structural Proof)

The Challenge of Assignment

Determining which peak corresponds to the syn or anti isomer is difficult in flexible linear chains. The Lactonization Strategy is the "Gold Standard" for assignment. By cyclizing the


-hydroxy ester/acid into a 

-lactone, the molecule becomes rigid. The relative stereochemistry (cis/trans) can then be definitively assigned using NOESY (Nuclear Overhauser Effect Spectroscopy) or coupling constants (

-values).
Protocol B: Lactonization & Stereochemical Assignment

Objective: Rigidify the homoaldol product to assign relative configuration.

  • Cyclization: Treat the

    
    -hydroxy ester with catalytic 
    
    
    
    -TsOH in benzene/toluene (reflux) or use Camphorsulfonic acid (CSA) in CH
    
    
    Cl
    
    
    at RT if sensitive.
  • Isolation: Purify the resulting

    
    -lactone via flash chromatography.
    
  • NMR Analysis:

    • NOE: Irradiate the ring protons.

      • Cis-lactone: Strong NOE between substituents on the same face.

      • Trans-lactone: No/Weak NOE between substituents.

    • J-Coupling: Analyze

      
       and 
      
      
      
      .
      • Cis ring protons typically show

        
         Hz.
        
      • Trans ring protons typically show

        
         Hz (depending on ring pucker).
        
Visualization: Lactonization Workflow

lactonization Linear Flexible Homoaldol (Linear Chain) Reaction Cyclization (H+, -ROH) Linear->Reaction Lactone Rigid Gamma-Lactone (Restricted Rotation) Reaction->Lactone NOE NOE Experiment Lactone->NOE Assignment Definitive Assignment (Cis vs Trans) NOE->Assignment Spatial Correlation

Figure 2: Workflow for converting flexible homoaldol products into rigid lactones for stereochemical assignment.

Advanced Technique: Mosher Ester Analysis

For determining Absolute Configuration (not just relative diastereomers), Mosher Ester analysis is required.[4][1][5]

  • Principle: Reaction of the secondary alcohol with

    
    - and 
    
    
    
    -MTPA chloride (Mosher's acid chloride) creates diastereomeric esters.[1][2]
  • Analysis: The

    
     (
    
    
    
    ) of protons neighboring the chiral center allows assignment of the absolute configuration based on established shielding models [1].[1]
  • Requirement: This is typically performed after diastereomer separation to assign the absolute stereochemistry of the major isomer.

Comparative Analysis Summary

FeatureNMR (Crude)HPLC / SFCLactonization (Deriv.)
Primary Use High-throughput screeningPrecise quantificationStereochemical assignment
Throughput High (10 min/sample)Medium (20-40 min/sample)Low (Requires synthesis)
Accuracy

5%

0.1%
N/A (Qualitative)
Sample Req. ~5-10 mg<1 mg~10-20 mg
Cost Low (Solvent only)High (Columns/Solvents)Medium (Reagents/Labor)
Key Limitation Peak overlapRequires separation methodDestructive (chemically alters sample)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols, 2(10), 2451–2458. [Link]

  • Teschers, C. S., et al. (2024). Stereoselective Synthesis of 1,n-Dicarbonyl Compounds . Angewandte Chemie International Edition. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry . Elsevier. [Link]

  • Kwan, E. E., & Liu, R. Y. (2011). The Nuclear Overhauser Effect . Harvard University Lecture Notes. [Link]

Sources

Comparative Guide: Benchmarking Indium vs. Zinc Catalysts for Propenyl (Cinnamyl) Acetate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Leaving Group" Challenge

In the synthesis of homoallylic alcohols—a pharmacophore ubiquitous in polyketide antibiotics and statins—the coupling of propenyl acetates (specifically cinnamyl or crotyl acetates) with aldehydes represents a pivotal C-C bond formation.

The core divergence between Indium (In) and Zinc (Zn) lies in their ability to activate the acetate leaving group:

  • Indium (In): Capable of direct oxidative addition into the unactivated allylic C-O bond, particularly when using low-valent Indium(I). It typically favors syn-diastereoselectivity via a chelation-controlled Zimmerman-Traxler transition state.

  • Zinc (Zn): Generally inert toward allylic acetates in its metallic form. It requires Palladium (Pd) co-catalysis to facilitate the initial ionization (Umpolung strategy) or the use of pre-activated allylic halides (Barbier conditions). When active, it often favors anti-diastereoselectivity .

This guide benchmarks the direct Indium(I)-mediated coupling against the Palladium-catalyzed Zinc-mediated alternative, using cinnamyl acetate (3-phenyl-2-propenyl acetate) as the model substrate.

Mechanistic Divergence & Signaling Pathways

The choice of metal dictates the reaction pathway, stereochemical outcome, and operational complexity.

Indium Pathway: Direct Oxidative Insertion

Indium(I) iodide (InI) possesses the unique ability to insert directly into the C-O bond of allyl acetates in mild organic solvents. This forms a transient allylindium(III) species. The reaction proceeds through a cyclic chair-like transition state where the indium atom coordinates with the aldehyde oxygen, often leading to high syn selectivity (especially with chelating substrates like salicylaldehyde).

Zinc Pathway: The Pd-Transmetallation Shunt

Zinc metal alone cannot break the C-OAc bond efficiently. The protocol requires a Palladium(0) catalyst to oxidatively add to the acetate, forming a


-allyl-Pd complex. Zinc then reduces this complex (transmetallation), generating a nucleophilic allylzinc species. This "double-metal" system is robust but mechanistically distinct, often favoring anti  products due to steric minimization in the transition state.
Mechanistic Visualization (Graphviz)

ReactionPathways cluster_legend Selectivity Outcome Substrate Propenyl/Cinnamyl Acetate (Electrophile) In_Complex Allyl-In(III) Species (Nucleophile) Substrate->In_Complex Oxidative Addition (InI) Pd_Pi π-Allyl-Pd Complex (Intermediate) Substrate->Pd_Pi Pd(0) Insertion Aldehyde Aldehyde (R-CHO) In_TS Cyclic TS (Chelation Control) Aldehyde->In_TS Product_Anti Anti-Homoallylic Alcohol (Major) Aldehyde->Product_Anti InI Indium(I) Iodide (Stoichiometric) InI->In_Complex In_Complex->In_TS + Aldehyde Product_Syn Syn-Homoallylic Alcohol (Major) In_TS->Product_Syn 1,3-Shift Pd_Cat Pd(0) Catalyst (Activator) Pd_Cat->Pd_Pi Zn_Dust Zinc Dust (Reductant) Zn_Complex Allyl-Zn Species (Transmetallation) Zn_Dust->Zn_Complex Pd_Pi->Zn_Complex + Zn(0) (Reduction) Zn_Complex->Product_Anti + Aldehyde

Caption: Divergent activation pathways: Indium(I) directly inserts for syn-selectivity, while Zinc requires Palladium activation, favoring anti-selectivity.

Performance Benchmark: Indium vs. Zinc[1][2]

The following data aggregates performance metrics for the coupling of Cinnamyl Acetate with Benzaldehyde (or Salicylaldehyde for chelation effects).

FeatureIndium(I)-MediatedZinc-Mediated (Pd-Catalyzed)
Catalyst System InI (1.0 - 1.2 equiv)Zn (2.0 equiv) + Pd(PPh₃)₄ (5 mol%)
Solvent System THF or DMF (Anhydrous not strictly required)THF (Strictly Anhydrous preferred)
Reaction Time 1 - 4 Hours6 - 24 Hours
Yield (Typical) 85 - 95%75 - 88%
Regioselectivity

-coupling (branched) dominant

-coupling (linear) possible depending on ligand
Diastereoselectivity Syn-Selective (up to 98:2 dr)Anti-Selective (up to 90:10 dr)
Functional Group Tolerance Excellent (tolerates -OH, -COOH, water)Moderate (sensitive to moisture without additives)
Cost High (Indium salts are expensive)Low (Zn is cheap, though Pd adds cost)

Key Insight: Use Indium when stereochemical precision (syn) and mildness are paramount, especially with unprotected sugar-like substrates. Use Zinc/Pd for large-scale reactions where cost is a driver and anti-stereochemistry is desired.

Experimental Protocols

Protocol A: Indium(I)-Mediated Syn-Allylation

Best for: High-value intermediates requiring syn-stereochemistry.

Reagents:

  • Cinnamyl acetate (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde, 1.1 mmol)

  • Indium(I) Iodide (InI) (1.2 mmol) [Note: InI is hygroscopic; handle in glovebox or rapid weighing].

  • Solvent: Dry THF (5 mL).

Methodology:

  • Preparation: In a flame-dried flask under Argon, suspend Indium(I) Iodide (290 mg, 1.2 mmol) in THF (3 mL).

  • Addition: Add the aldehyde (1.1 mmol) followed by cinnamyl acetate (1.0 mmol) in THF (2 mL) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously. The suspension typically clears or changes color (yellow to orange) as the allylindium species forms. Monitor by TLC (approx. 2 hours).

  • Quench: Quench with saturated NaHCO₃ solution (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check: The formation of the syn-isomer (verified by ¹H NMR coupling constants,


 Hz) confirms the active In(I) mechanism.
Protocol B: Zinc-Mediated (Pd-Catalyzed) Anti-Allylation

Best for: Scalable synthesis favoring anti-isomers.

Reagents:

  • Cinnamyl acetate (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Zinc Dust (activated, 2.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • LiCl (2.0 mmol) [Optional: Enhances rate by breaking up Zn aggregates].

  • Solvent: Dry THF (5 mL).

Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

  • Catalyst Mix: In a Schlenk tube, combine Pd(PPh₃)₄, LiCl, and Activated Zinc in THF (3 mL). Stir for 10 mins.

  • Addition: Add the aldehyde (1.1 mmol) and cinnamyl acetate (1.0 mmol) dissolved in THF (2 mL).

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 12 hours.

  • Quench: Quench with 1M HCl (carefully) to dissolve excess Zinc salts.

  • Workup: Extract with Diethyl Ether. Wash with water and brine.

  • Purification: Silica gel chromatography.

Validation Check: The anti-isomer (verified by ¹H NMR coupling constants,


 Hz) indicates a successful Pd-transmetallation pathway.

References

  • Hirashita, T., et al. (2003).[1] "Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium reagents." Organic & Biomolecular Chemistry, 1(21), 3799-3803.

  • Kim, E., et al. (2018). "Indium- and Zinc-Mediated Acyloxyallylation of Protected and Unprotected Aldotetroses." The Journal of Organic Chemistry, 83(5), 2647–2659.[2]

  • Araki, S., et al. (2003).[1] "Indium-mediated allylation of carbonyl compounds in aqueous media." Current Organic Chemistry, 7(1), 75-87.

  • Dey, R., et al. (2008).[3] "Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates." The Journal of Organic Chemistry, 73(23), 9461–9464.

Sources

Safety Operating Guide

3-Bromopropenyl Acetate: Proper Disposal and Handling Procedures

[1][2][3]

Executive Summary

3-Bromopropenyl acetate (an allylic/vinylic bromide ester derivative) presents a dual-hazard profile: it is both a potent alkylating agent (due to the bromo-alkene moiety) and a lachrymator (tear-inducing agent). Improper disposal poses severe risks of inhalation exposure and environmental persistence.

This guide defines the authoritative operational protocol for the disposal of 3-bromopropenyl acetate, prioritizing containment and segregation over in-lab neutralization unless dealing with a spill.

Hazard Identification & Chemical Behavior

To dispose of this compound safely, one must understand its reactivity.[1] It is not merely a "halogenated solvent"; it is a reactive intermediate.

PropertyHazard Implication
Functional Group Allylic/Vinylic Bromide : High reactivity toward nucleophiles (DNA, proteins). Potential carcinogen/mutagen.[2][3]
Volatility Moderate to High. Vapors are lachrymatory (irritating to eyes/respiratory tract).
Hydrolysis Ester linkage : Susceptible to hydrolysis in basic conditions, releasing acetic acid and the corresponding bromo-alcohol/aldehyde.
Waste Class Halogenated Organic .[4] RCRA Hazardous Waste (USA).

Critical Safety Note: Treat all "propenyl" bromide derivatives as Lachrymators . Work exclusively in a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, verify the following PPE standards are met.

PPE CategorySpecificationRationale
Respiratory Fume hood (Face velocity: 80–120 fpm).Lachrymatory vapors can incapacitate researchers instantly.
Hand Protection Double Gloving : Nitrile (outer) over Laminate/Silver Shield (inner) recommended for prolonged handling.Allylic bromides can permeate standard nitrile gloves rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Vapors cause severe weeping and corneal irritation.
Body Lab coat (buttoned) + Chemical-resistant apron.Prevents skin absorption during pouring/transfer.
Routine Disposal Protocol (Unused Reagent/Reaction Mixtures)

Do NOT attempt to neutralize large quantities (>10 mL) in the laboratory. The heat of reaction (exotherm) from hydrolysis can volatilize the lachrymatory compound, creating a laboratory evacuation event.

Step-by-Step Segregation Workflow
  • Preparation:

    • Select a High-Density Polyethylene (HDPE) or Glass waste container.

    • Labeling: Affix a hazardous waste tag immediately.[4]

    • Designation: Write "HALOGENATED ORGANIC WASTE" and explicitly list "3-Bromopropenyl acetate - LACHRYMATOR."

  • Transfer:

    • Perform all transfers inside a fume hood.

    • Use a funnel to prevent drips on the container threads.

    • Do not fill the container >90% full (leave headspace for expansion).

  • Segregation:

    • Incompatible: Keep separate from Strong Oxidizers (e.g., Nitric acid) and Strong Bases (e.g., Sodium Hydroxide waste). Bases can trigger rapid hydrolysis and heat generation.

    • Compatible: Can be co-mingled with Methylene Chloride (DCM) or Chloroform waste streams, provided no oxidizers are present.

  • Storage:

    • Close the cap tightly immediately after addition.

    • Store in a secondary containment tray within the satellite accumulation area (SAA).

Spill Response & Quenching Protocol (Emergency Only)

In the event of a spill or the need to clean glassware residues, chemical quenching is required to destroy the alkylating potential before disposal.

Mechanism of Quenching: We utilize Sodium Thiosulfate (


)
Quenching Procedure (Small Spills/Residues)
  • Isolate: Evacuate the immediate area if the spill is outside the hood. Don full PPE.[5][6][7][8][9][10][11]

  • Prepare Quench Solution:

    • Mix 10% w/v Sodium Thiosulfate in water.

    • (Optional) Add a small amount of Sodium Carbonate to keep pH slightly basic (accelerates reaction).

  • Application:

    • Cover the spill (or rinse glassware) with the Thiosulfate solution.

    • Allow contact time of 15–30 minutes . The solution may turn slightly cloudy or generate mild heat.

  • Cleanup:

    • Absorb the liquid with vermiculite or chem-pads.

    • Place absorbed material into a hazardous waste bag.

    • Label as "Debris contaminated with Halogenated Organics."

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling 3-Bromopropenyl acetate, ensuring compliance with safety standards.

DisposalWorkflowStartStart: 3-Bromopropenyl Acetate WasteStateWhat is the state of the material?Start->StateLiquidWasteLiquid / Reaction MixtureState->LiquidWasteBulk LiquidSpillSpill / Glassware ResidueState->SpillSpill/ResidueSegregateSegregate: Halogenated Organic WasteLiquidWaste->SegregateLabelLabel: 'Toxic, Lachrymator'Segregate->LabelPickupProfessional Waste Pickup (Incineration)Label->PickupQuenchApply 10% Sodium ThiosulfateSpill->QuenchWaitWait 15-30 mins (Form Bunte Salt)Quench->WaitAbsorbAbsorb with VermiculiteWait->AbsorbSolidWasteDispose as Solid Hazardous WasteAbsorb->SolidWasteSolidWaste->Pickup

Caption: Operational workflow for segregating bulk waste versus quenching spills/residues using Sodium Thiosulfate.

References & Regulatory Grounding
  • Sigma-Aldrich (Merck). Safety Data Sheet: 3-Bromopropyl Acetate (Analogous Hazard Profile). Retrieved from

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Allyl Bromide (Functional Group Hazard Proxy). Retrieved from

  • Princeton University EHS. Laboratory Safety Guide: Waste Segregation of Halogenated Solvents. (Standard industry practice for halogenated segregation).[3]

Note: Due to the specific nature of "3-Bromopropenyl acetate," hazard data is extrapolated from the primary functional groups (Allylic Bromide and Ester) and analogous compounds (Allyl Bromide, 3-Bromopropyl Acetate) to ensure the highest safety margin.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.